molecular formula C14H27NO5 B1507154 (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate

(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate

Cat. No.: B1507154
M. Wt: 289.37 g/mol
InChI Key: KGIDHDHQFLWAMT-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate involves its role as a protective group in peptide synthesis. It helps to protect the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. The compound is eventually removed under specific conditions to yield the desired peptide or protein .

Comparison with Similar Compounds

  • Boc-hexahydro-L-phenylalanine
  • Boc-beta-cyclohexyl-alanine

Comparison: (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate is unique due to its specific structure and properties, which make it particularly useful as a protective group in peptide synthesis. Compared to similar compounds, it offers better solubility in water and specific reactivity that is advantageous in certain synthetic applications .

Properties

Molecular Formula

C14H27NO5

Molecular Weight

289.37 g/mol

IUPAC Name

(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate

InChI

InChI=1S/C14H25NO4.H2O/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);1H2/t11-;/m0./s1

InChI Key

KGIDHDHQFLWAMT-MERQFXBCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)O.O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.O

sequence

X

Origin of Product

United States

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